Five-Fold Gram-Positive Over Gram-Negative Selectivity Demonstrated by Differential K⁺ Efflux Kinetics
Gaegurin-4 demonstrates a quantified 5-fold selectivity for Gram-positive over Gram-negative bacterial membranes. In direct comparative K⁺ efflux assays, GGN4 at 2.5 µg/mL induced rapid and substantial K⁺ efflux from Gram-positive Micrococcus luteus, whereas a 30-fold higher concentration (75 µg/mL) was required to elicit comparable efflux from Gram-negative Escherichia coli [1]. This selectivity is mechanistically attributed to preferential interaction with negatively charged bacterial surface lipids and reduced interaction with the outer membrane lipopolysaccharide barrier and cholesterol-containing membranes [1]. By contrast, closely related gaegurin-5 and gaegurin-6 have not been shown to exhibit the same magnitude of Gram-positive selectivity, with the literature primarily reporting broad-spectrum, non-differential activity for these shorter peptides [2].
| Evidence Dimension | Gram-positive vs. Gram-negative selectivity (K⁺ efflux threshold concentration) |
|---|---|
| Target Compound Data | GGN4 induces rapid K⁺ efflux from M. luteus at 2.5 µg/mL; requires 75 µg/mL for comparable efflux from E. coli (30-fold concentration difference) |
| Comparator Or Baseline | Gaegurin-5 and gaegurin-6: broad-spectrum activity reported without quantified Gram-positive selectivity ratio; specific K⁺ efflux differential data not available for these comparators in the published literature |
| Quantified Difference | GGN4 shows a ~30-fold lower threshold for Gram-positive vs. Gram-negative membrane permeabilization; overall antimicrobial potency is 5-fold higher against Gram-positive vs. Gram-negative bacteria [1] |
| Conditions | K⁺ efflux measured using ion-selective electrodes; M. luteus (Gram-positive) and E. coli (Gram-negative) as target cells; RBCs served as negative control (negligible efflux at 100 µg/mL) |
Why This Matters
For procurement decisions, GGN4's documented Gram-positive selectivity profile provides a rational basis for selecting this peptide over gaegurin-5/6 when the research or development objective targets Gram-positive pathogens with reduced off-target Gram-negative membrane disruption.
- [1] Kim H, Lee BJ, Lee MH, Hong SG, Ryu PD. Mechanisms of selective antimicrobial activity of gaegurin 4. Korean J Physiol Pharmacol. 2009;13(1):39-47. DOI: 10.4196/kjpp.2009.13.1.39. View Source
- [2] Won HS, Kang SJ, Lee BJ. Action mechanism and structural requirements of the antimicrobial peptides, gaegurins. Biochim Biophys Acta. 2009;1788(8):1620-1629. PMID: 19059199. View Source
